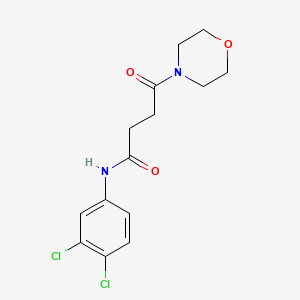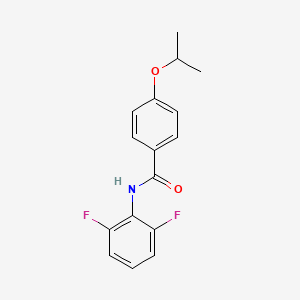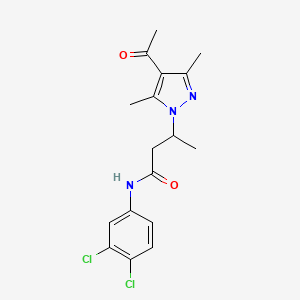
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategic functionalization to imbue the molecules with desired properties. For instance, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and propanamines starts from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, showcasing a method to introduce specific functional groups into the pyrazole core (Bruno et al., 1991). Similarly, the optimization of molecular structures, including pyrazole derivatives, using density functional theory (DFT) methods, as seen in the assembly and analysis of CPDPC, underlines the importance of computational techniques in understanding and predicting the properties of such compounds (Sivakumar et al., 2020).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrazole derivatives offer insights into their chemical behavior and potential applications. The study by Butcher et al. (2012) on a related compound highlights the significance of N—H⋯O hydrogen bonding in forming dimers, which affects the compound's physical properties and interaction mechanisms (Butcher et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, underpinning their versatility in pharmaceutical and materials science applications. The solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1-N-acetyl pyrazoles illustrate the efficiency and eco-friendliness of modern synthetic approaches (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their fluorescent behavior, are of interest for developing new materials and sensors. The study by Hasan et al. (2011) on the fluorescence properties of 1,3,5-triaryl-2-pyrazolines under UV irradiation exemplifies the potential of pyrazole compounds in photophysical applications (Hasan et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their interaction with biological targets and their antibacterial activity, are critical for their application in medicinal chemistry. The synthesis and evaluation of 3,5-dimethyl-1H-pyrazole derivatives incorporated into nitrogen and sulfur-containing heterocycles demonstrate the biological relevance of these compounds. The compounds exhibited significant antibacterial activity, showcasing the therapeutic potential of pyrazole derivatives (Al-Smaisim, 2012).
Eigenschaften
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(3,4-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-9(22-11(3)17(12(4)23)10(2)21-22)7-16(24)20-13-5-6-14(18)15(19)8-13/h5-6,8-9H,7H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWOVBZUKDYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
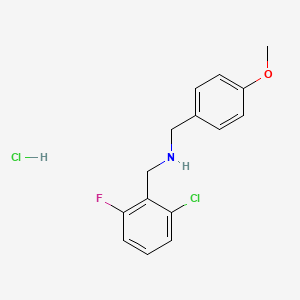
![isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5347478.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5347486.png)
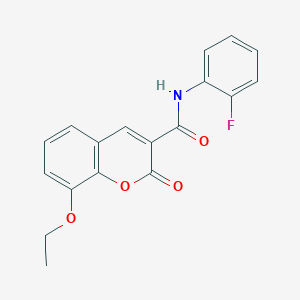
![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)
![methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5347509.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
